
1,3-PBIT dihydrobromide
Overview
Description
1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide is a potent inhibitor of inducible nitric oxide synthase (iNOS). It is known for its high selectivity and effectiveness in inhibiting iNOS compared to endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). The compound has a molecular formula of C12H18N4S2 • 2HBr and a molecular weight of 444.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide involves the reaction of 1,3-phenylenediamine with ethylene isothiocyanate under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The final product is typically obtained as a crystalline solid and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Inhibition of Nitric Oxide Synthase (NOS) Isoforms
1,3-PBIT dihydrobromide selectively inhibits iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms:
Enzyme | Ki Value | Selectivity (vs. iNOS) | Reference |
---|---|---|---|
iNOS | 47 nM | — | |
eNOS | 9 μM | 190-fold | |
nNOS | 0.25 μM | 5.3-fold |
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Mechanism : Competitive inhibition via binding to the substrate pocket of iNOS, disrupting L-arginine conversion to NO .
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Cellular Activity : In DLD-1 cells, 1,3-PBIT inhibits iNOS with an IC₅₀ of 150 μM, limited by poor membrane permeability .
In Vivo Pharmacological Reactions
In endotoxemic rats, this compound (10 mg/kg, intraperitoneal) demonstrates the following effects :
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Renal Protection : Blunts endotoxin-induced lipid peroxidation (malondialdehyde levels reduced by 45%) and preserves antioxidant capacity .
Stability and Handling
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Storage : Stable at -20°C for 1 month or -80°C for 6 months in anhydrous form .
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Decomposition : No specific data reported, but exposure to strong oxidants or extreme pH should be avoided .
This compound’s utility in research stems from its specificity for iNOS and reproducible activity in both enzymatic and animal models. Its synthesis and biochemical profiles are well-documented, though further studies on its metabolic pathways and degradation products are warranted.
Scientific Research Applications
Chemical Properties and Mechanism of Action
1,3-PBIT (1,3-bis(2-hydroxyethyl)-2-methyl-4-phenyl-1H-imidazolium dihydrobromide) operates primarily as an iNOS inhibitor. Its inhibitory potency is characterized by a Ki value of 47 nM for iNOS, while it exhibits significantly higher Ki values for endothelial (eNOS) and neuronal nitric oxide synthase (nNOS), at 9 μM and 0.25 μM respectively . This specificity makes it a valuable tool for studying nitric oxide pathways in various biological systems.
Neuroprotection
One of the significant applications of 1,3-PBIT dihydrobromide is in neuroprotection. Research indicates that it can mitigate oxidative stress-induced neuronal damage. A study demonstrated that treatment with 1,3-PBIT reduced lipid peroxidation levels in rat brain tissues exposed to sodium nitroprusside, suggesting its role in protecting neurons from nitric oxide-mediated toxicity .
Study | Model | Outcome |
---|---|---|
Lipid Peroxidation Study | Adult Rat Brain | Decreased TBARS levels with 1,3-PBIT treatment |
Inflammatory Response Modulation
1,3-PBIT also shows promise in modulating inflammatory responses. By inhibiting iNOS, it reduces the production of nitric oxide during inflammatory processes. This application is particularly relevant in conditions such as sepsis or chronic inflammatory diseases where excessive nitric oxide contributes to tissue damage .
Toxicological Studies
The compound has been evaluated for its protective effects against various toxic agents. For instance, studies have shown that 1,3-PBIT can prevent the decrease in products of lipid peroxidation caused by endotoxins, indicating its potential as a therapeutic agent against systemic inflammation .
Toxic Agent | Effect | Mechanism |
---|---|---|
Endotoxin | Prevents decrease in lipid peroxidation products | iNOS inhibition |
Case Study: Neuroprotective Effects in Rats
In a controlled experiment involving adult rats subjected to oxidative stress through sodium nitroprusside administration, treatment with 1,3-PBIT resulted in significantly lower levels of neurotoxic markers compared to untreated controls. This study highlights the compound's potential for therapeutic use in neurodegenerative diseases.
Research Findings on Inflammation
A series of experiments assessing the impact of 1,3-PBIT on inflammatory markers demonstrated a reduction in cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests that 1,3-PBIT may serve as an effective anti-inflammatory agent by targeting the iNOS pathway.
Mechanism of Action
1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide exerts its effects by selectively inhibiting inducible nitric oxide synthase. The compound binds to the active site of iNOS, preventing the conversion of L-arginine to nitric oxide. This inhibition reduces the production of nitric oxide, which is involved in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
S-Ethylisothiourea: Another potent inhibitor of nitric oxide synthase, but with different selectivity profiles for iNOS, eNOS, and nNOS
Aminoguanidine: Known for its inhibitory effects on iNOS, but less selective compared to 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of all nitric oxide synthase isoforms
Uniqueness
1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide is unique due to its high selectivity for inducible nitric oxide synthase over endothelial and neuronal nitric oxide synthase. This selectivity makes it a valuable tool in research focused on the specific inhibition of iNOS without affecting other nitric oxide synthase isoforms .
Biological Activity
1,3-PBIT dihydrobromide (S,S’-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea) is a synthetic compound recognized primarily for its potent inhibitory effects on inducible nitric oxide synthase (iNOS). This compound exhibits significant selectivity towards iNOS compared to other isoforms of nitric oxide synthase (NOS), making it a valuable tool in pharmacological research and potential therapeutic applications.
- Chemical Formula : C₁₂H₂₀Br₂N₄S₂
- Molecular Weight : 394.25 g/mol
- CAS Number : 2514-30-9
This compound selectively inhibits iNOS, which is crucial in the regulation of nitric oxide (NO) production. NO is involved in various physiological processes, including:
- Blood pressure regulation
- Platelet aggregation
- Immune response
The compound has been shown to inhibit purified human iNOS with a Ki value of approximately 47 nM, indicating a high affinity for this enzyme. In contrast, the Ki values for endothelial NOS (eNOS) and neuronal NOS (nNOS) are significantly higher at 9 µM and 0.25 µM respectively, demonstrating a 190-fold selectivity for iNOS over eNOS .
Inhibition Studies
1,3-PBIT has been extensively studied for its inhibitory effects on NOS isoforms:
Isoform | Ki Value (nM) |
---|---|
iNOS | 47 |
eNOS | 9000 |
nNOS | 250 |
These values indicate that 1,3-PBIT is a highly selective inhibitor of iNOS, potentially useful in conditions characterized by excessive NO production.
Case Studies and Experimental Evidence
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Endotoxin-Induced Hypotension :
- In studies involving conscious male Sprague-Dawley rats, administration of 1,3-PBIT (10 mg/kg) post-endotoxin injection effectively inhibited the decrease in mean arterial pressure (MAP) associated with endotoxemia. This effect was attributed to the reduction of NO production and restoration of renal CYP 4A activity .
- Cell Culture Studies :
- Impact on Renal Function :
Potential Therapeutic Applications
Given its selective inhibition of iNOS, this compound has potential therapeutic implications in various conditions where excessive NO production is detrimental:
- Cardiovascular Diseases : By modulating NO levels, it may help manage conditions like septic shock or hypertension.
- Neurodegenerative Disorders : Its role in reducing neuroinflammation through NO modulation could be beneficial in diseases such as Alzheimer's or Parkinson's.
Q & A
Q. Basic: What is the recommended protocol for synthesizing 1,3-PBIT dihydrobromide and confirming its purity?
This compound is synthesized via a multistep process:
- Step 1 : Methyl 1,3-phenylenediacetate is reduced with LiAlH₄ in tetrahydrofuran (THF) to yield dihydrodiol .
- Step 2 : The diol is brominated using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form the dibromo intermediate .
- Step 3 : Reaction of the dibromo compound with thiourea in anhydrous ethanol produces the isothiourea derivative, precipitated as the dihydrobromide salt .
- Purity confirmation : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used to verify structural integrity, while mass spectrometry (MS) confirms molecular weight .
Q. Advanced: How does the structural modification from sulfur to selenium in PBISe analogs affect inhibitory potency against cancer cell lines?
Replacing sulfur with selenium in the isosteric analog PBISe significantly enhances cytotoxicity:
- IC₅₀ values : PBISe exhibits IC₅₀ values of 2.4–5.55 μM against colon adenocarcinoma cells (Caco-2, HT-29, HCT-116, SW-480), whereas 1,3-PBIT shows IC₅₀ >59–100 μM .
- Mechanistic insight : The selenium atom’s larger atomic radius and higher nucleophilicity improve interaction with target proteins (e.g., JARID1 demethylases), enhancing binding affinity and redox-mediated cytotoxicity .
- Structural requirement : Di-substitution on the phenyl ring is critical for activity, as monosubstituted analogs (e.g., PEIT, PEISe) show reduced efficacy .
Q. Basic: What are the primary molecular targets of this compound in cancer and inflammation research?
1,3-PBIT acts as a dual inhibitor:
- JARID1A/B : It selectively inhibits these histone demethylases, which are overexpressed in cancers like breast adenocarcinoma, blocking cell proliferation .
- Inducible nitric oxide synthase (iNOS) : In endotoxemic models, 1,3-PBIT suppresses iNOS-derived nitric oxide (NO), reducing renal oxidative stress by lowering lipid peroxidation (e.g., malondialdehyde levels) .
Q. Advanced: How do researchers reconcile contradictory findings on 1,3-PBIT’s role in oxidative stress?
In endotoxemic rats, 1,3-PBIT reduces renal lipid peroxidation (antioxidant effect) but fails to reverse myeloperoxidase (MPO) activity decline :
- Antioxidant mechanism : By inhibiting iNOS, 1,3-PBIT lowers excessive NO, which paradoxically protects against lipid peroxidation by scavenging reactive oxygen species (ROS) .
- Limitation : The lack of MPO modulation suggests tissue-specific iNOS roles; NO may not directly influence neutrophil infiltration in renal tissue .
- Experimental design : Use tissue-specific knockout models or isoform-selective inhibitors to dissect NO’s dual roles in inflammation and oxidative stress .
Q. Basic: What in vitro assays are used to evaluate 1,3-PBIT’s anticancer activity?
- Cell viability assays : MTT or resazurin-based assays quantify cytotoxicity after 72-hour treatment (e.g., IC₅₀ determination in Caco-2 cells) .
- Proliferation assays : BrdU incorporation or colony formation tests assess long-term growth inhibition .
- Target validation : Western blotting for JARID1A/B demethylase activity or iNOS expression confirms on-target effects .
Q. Advanced: What strategies differentiate on-target vs. off-target effects of 1,3-PBIT in complex systems?
- Rescue experiments : Overexpress JARID1A/B or iNOS in cell lines to reverse 1,3-PBIT’s effects .
- Comparative analogs : Test PBISe and monosubstituted derivatives (e.g., PEIT) to isolate structural contributions to activity .
- Kinetic studies : Measure time-dependent inhibition of demethylase activity (e.g., using histone H3 lysine 4 substrates) to confirm direct binding .
- In vivo specificity : Use knockout mice (e.g., iNOS⁻/⁻) to validate renal oxidative stress findings .
Q. Basic: How is 1,3-PBIT’s solubility and stability optimized for in vivo studies?
- Solubility : The dihydrobromide salt form improves aqueous solubility, enabling administration via intraperitoneal injection in endotoxemic rat models .
- Stability : Store lyophilized powder at -20°C; reconstitute in PBS or saline immediately before use to prevent hydrolysis .
Q. Advanced: What computational methods support the design of 1,3-PBIT analogs?
- Docking studies : Molecular docking with JARID1A/B’s catalytic Jumonji domain identifies critical binding residues (e.g., Glu-116, Asn-138) for structure-activity optimization .
- QSAR modeling : Quantitative structure-activity relationship (QSAR) analyses of IC₅₀ data from analogs guide substitutions (e.g., selenium for sulfur) to enhance potency .
- Conformer sampling : PubChem3D generates 500 conformers per compound to predict bioactive conformations .
Properties
IUPAC Name |
2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGFTJSDASEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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